molecular formula C18H19ClN4O3S2 B2923852 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1396879-02-9

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2923852
CAS RN: 1396879-02-9
M. Wt: 438.95
InChI Key: PMLFGXJGGHHDDA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, and an acetamide group . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via multi-component reactions . For example, a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The substitution pattern with halogens at certain positions of the benzene ring and a methyl group in certain positions of the thiazole ring could be favorable for certain activities .

Scientific Research Applications

Anticonvulsant Activity

  • Derivatives of heterocyclic compounds featuring sulfonamide thiazole moiety have demonstrated anticonvulsant activity. Notably, specific compounds within this class showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antimicrobial and Antiviral Potential

  • Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized for antimicrobial applications. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Darwish et al., 2014).
  • Research into sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole has revealed certain compounds with anti-tobacco mosaic virus activity, indicating their potential antiviral applications (Chen et al., 2010).

α-Glucosidase Inhibitory Activity

  • A study on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide explored their α-glucosidase inhibitory potential. Several compounds exhibited promising inhibitory effects, offering insights into their therapeutic potential in managing diabetes through α-glucosidase inhibition (Iftikhar et al., 2019).

Cytotoxic Activity

  • Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. Certain compounds demonstrated potent activity, suggesting their potential application in cancer therapy (Ghorab et al., 2015).

Future Directions

The future directions for this compound could involve further investigation into its biological activities and potential applications. For example, it could be considered as a new insecticidal/acaricidal leading structure for further investigation .

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S2/c1-23(18-22-17-14(19)3-2-4-15(17)27-18)11-16(24)21-10-9-12-5-7-13(8-6-12)28(20,25)26/h2-8H,9-11H2,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLFGXJGGHHDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

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